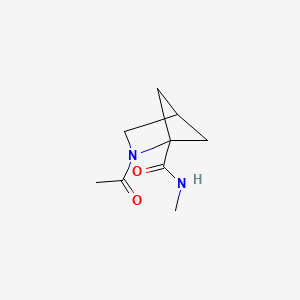
N-acetyl-2,4-methanoproline N-methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-2,4-methanoproline N-methylamide is a synthetic compound derived from proline, an amino acid. This compound is characterized by the presence of a methylene-bridged proline structure, which imparts unique conformational and stereoelectronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-2,4-methanoproline N-methylamide typically involves multiple steps. One method starts with the formation of a bicyclic skeleton through an intramolecular nucleophilic substitution. For instance, allyl benzyl ether can be used as a starting material, which undergoes a series of reactions to form the desired compound . The overall yield of this synthesis is around 10%, and the key step involves the formation of the bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-2,4-methanoproline N-methylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
N-acetyl-2,4-methanoproline N-methylamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-acetyl-2,4-methanoproline N-methylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylene-bridged proline structure allows it to mimic the spatial and conformational characteristics of natural amino acids, thereby influencing biological activity. This compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Methanoproline: Another methylene-bridged proline derivative with similar conformational properties.
4-Hydroxy-3,5-methanoproline: A hydroxylated variant with different reactivity and biological activity.
1-Aminocyclopropane-1-carboxylic acid: A precursor to ethylene in plants, structurally related to methanoprolines.
Uniqueness
N-acetyl-2,4-methanoproline N-methylamide stands out due to its specific acetyl and methylamide modifications, which enhance its stability and biological activity. These modifications also allow for greater versatility in chemical reactions and applications .
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-acetyl-N-methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(12)11-5-7-3-9(11,4-7)8(13)10-2/h7H,3-5H2,1-2H3,(H,10,13) |
Clé InChI |
NROGNZARCDIOBM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC2CC1(C2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















